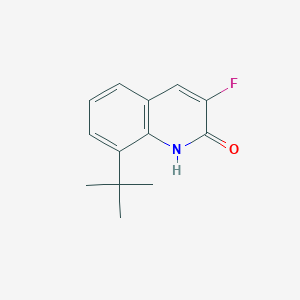
4-Acetyl-6-oxatricyclo(6.2.1.0(2,7))undec-9-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is a complex organic compound that belongs to the class of chromenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry
Industrially, this compound might be used in the synthesis of dyes, pigments, or other materials where chromene structures are beneficial.
Mecanismo De Acción
The mechanism of action for “3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4H-chromene-4-one
- 2H-chromene-2,4(3H)-dione
- 5,8-dihydro-2H-chromene-2,4(3H)-dione
Uniqueness
“3-acetyl-4a,5,8,8a-tetrahydro-2H-5,8-methanochromene-2,4(3H)-dione” is unique due to its specific acetyl and methanochromene structure, which may confer distinct chemical and biological properties compared to other chromene derivatives.
Propiedades
Número CAS |
6283-52-9 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-acetyl-3-oxatricyclo[6.2.1.02,7]undec-9-ene-4,6-dione |
InChI |
InChI=1S/C12H12O4/c1-5(13)8-10(14)9-6-2-3-7(4-6)11(9)16-12(8)15/h2-3,6-9,11H,4H2,1H3 |
Clave InChI |
DUAALEOQNKETTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C(=O)C2C3CC(C2OC1=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8A-hydroxy-6-methyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-c]isoxazol-3(3aH)-one](/img/structure/B11882652.png)

![1-Methyl-3-neopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11882657.png)



![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)




![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)
